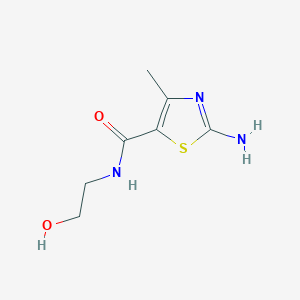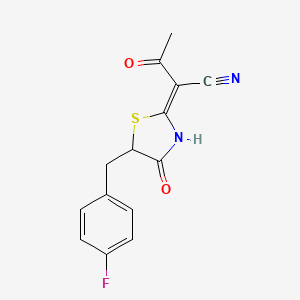
ethyl 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including an ethyl group, a thioacetate group, an imidazole ring, and methoxyphenyl groups . These groups are common in organic chemistry and are found in a variety of compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and multiple aromatic rings . The methoxy groups could potentially participate in hydrogen bonding, influencing the compound’s structure and properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the thioacetate group suggests it might participate in reactions involving nucleophiles . The aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethyl group and the aromatic rings could impact its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A variety of synthesis techniques have been employed to create derivatives of the mentioned compound, including cyclopropanation, microwave-assisted synthesis, and reactions with different reagents to produce a range of thiazoles and thiazolopyrimidines with potential biological activities. These techniques aim at enhancing the compound's utility in pharmaceutical and chemical research by modifying its structure to explore different biological activities or chemical properties (Raghavendra et al., 2016); (Wardkhan et al., 2008).
Chemical Structure and Stability : The structural characterization and stability studies, including crystal structure analysis, have provided insights into the molecular configuration, enabling the fine-tuning of the compound's properties for specific applications. The detailed structural analysis aids in understanding the interaction mechanisms with biological targets (Yeong et al., 2018).
Biological Activities
Antimicrobial and Antioxidant Activities : Some derivatives have shown significant antimicrobial and antioxidant activities, suggesting potential for therapeutic applications. These activities were observed in compounds synthesized through various methods, demonstrating the importance of structural modifications in enhancing biological efficacy (Attimarad et al., 2017).
Anti-inflammatory and Analgesic Activities : Investigations into the anti-inflammatory and analgesic activities of certain derivatives have highlighted their potential as leads for the development of new therapeutic agents. The studies employed both in vitro and in vivo models to assess the efficacy of these compounds, providing a basis for further development in drug discovery (Attimarad et al., 2017).
Pharmacological Potential : The exploration of the pharmacological potential of these compounds extends beyond antimicrobial and antioxidant properties, with studies examining their utility as antiplatelet agents and in other therapeutic areas. This underscores the versatility of the compound and its derivatives in contributing to various aspects of drug research and development (Nakada et al., 1990).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S/c1-3-29-19(27)13-31-20-25-12-18(14-4-8-16(28-2)9-5-14)26(20)15-6-10-17(11-7-15)30-21(22,23)24/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODSOJXPJRFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)
![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)
![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)
